molecular formula C19H17N3O4 B6083409 (4E)-4-[(3-nitro-4-propan-2-ylphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione

(4E)-4-[(3-nitro-4-propan-2-ylphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione

Cat. No.: B6083409
M. Wt: 351.4 g/mol
InChI Key: XNIKLQDUSREDNS-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-[(3-nitro-4-propan-2-ylphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione is a synthetic organic compound. It belongs to the class of pyrazolidine-3,5-dione derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a nitro group, a propan-2-yl group, and a phenyl group, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(3-nitro-4-propan-2-ylphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione typically involves the condensation of 3-nitro-4-propan-2-ylbenzaldehyde with 1-phenylpyrazolidine-3,5-dione. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(3-nitro-4-propan-2-ylphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[(3-nitro-4-propan-2-ylphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

Medicine

In medicine, derivatives of pyrazolidine-3,5-dione are investigated for their therapeutic potential. This compound, in particular, may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4E)-4-[(3-nitro-4-propan-2-ylphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenyl and pyrazolidine-3,5-dione moieties can bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[(3-nitrophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione
  • (4E)-4-[(4-propan-2-ylphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione
  • (4E)-4-[(3-nitro-4-methylphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione

Uniqueness

Compared to similar compounds, (4E)-4-[(3-nitro-4-propan-2-ylphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione stands out due to the presence of both the nitro and propan-2-yl groups. These functional groups contribute to its unique chemical reactivity and biological activity, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

(4E)-4-[(3-nitro-4-propan-2-ylphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-12(2)15-9-8-13(11-17(15)22(25)26)10-16-18(23)20-21(19(16)24)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,23)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIKLQDUSREDNS-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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